(2-Aminoethyl)(ethyl)(2-methylbutyl)amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H22N2 |
|---|---|
Molecular Weight |
158.28 g/mol |
IUPAC Name |
N'-ethyl-N'-(2-methylbutyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H22N2/c1-4-9(3)8-11(5-2)7-6-10/h9H,4-8,10H2,1-3H3 |
InChI Key |
VFWKLLXJANNXRE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CN(CC)CCN |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 2 Aminoethyl Ethyl 2 Methylbutyl Amine
Reactions at the Amine Functionalities: Acylation and Nucleophilic Substitution
The amine groups in (2-Aminoethyl)(ethyl)(2-methylbutyl)amine are nucleophilic centers that readily participate in acylation and nucleophilic substitution reactions. The relative reactivity of these groups (primary > secondary > tertiary) is primarily governed by steric hindrance, with the primary amine being the most accessible to incoming electrophiles. masterorganicchemistry.com
Acylation: Reaction with acylating agents, such as acyl chlorides or anhydrides, leads to the formation of amides. Under controlled conditions (e.g., low temperature, one equivalent of acylating agent), selective acylation of the primary amine is expected. The secondary amine can be acylated under more forcing conditions, while the tertiary amine, lacking a proton to be removed, does not form a stable amide but can catalyze the reaction.
Nucleophilic Substitution (Alkylation): The amine groups can be alkylated by reacting with alkyl halides. This reaction, however, is often difficult to control and can lead to a mixture of products. masterorganicchemistry.com The initial alkylation of the primary amine yields a secondary amine, which is often more nucleophilic than the starting amine, leading to further alkylation. masterorganicchemistry.com Similarly, the secondary amine can be alkylated to form the tertiary amine. The tertiary amine itself can react with alkyl halides, particularly reactive ones like methyl iodide, to form a quaternary ammonium (B1175870) salt in a process known as exhaustive methylation. masterorganicchemistry.com
| Reaction Type | Reagent Example | Primary Amine Product | Secondary Amine Product | Tertiary Amine Product |
|---|---|---|---|---|
| Acylation | Acetyl Chloride (CH₃COCl) | N-(2-((ethyl)(2-methylbutyl)amino)ethyl)acetamide | N-acetyl-N-ethyl-N-(2-aminoethyl)-2-methylbutylamine | No stable amide formed |
| Alkylation (Substitution) | Methyl Iodide (CH₃I) | (Ethyl)(2-methylbutyl)(2-(methylamino)ethyl)amine | (2-(Aminoethyl))(ethyl)(methyl)(2-methylbutyl)ammonium iodide (quaternary salt) | (2-(Aminoethyl))(ethyl)(methyl)(2-methylbutyl)ammonium iodide (quaternary salt) |
Dealkylation Strategies for Tertiary Amine Groups
The selective removal of an alkyl group from a tertiary amine, or dealkylation, is a crucial transformation in organic synthesis. For an unsymmetrical tertiary amine like the one in this compound, the challenge lies in selectively cleaving one C-N bond over others. Various methods have been developed to achieve this. google.comacs.org
One of the most common approaches involves the use of chloroformate reagents, such as ethyl chloroformate or vinyl chloroformate. google.comnih.gov The reaction proceeds through the formation of a quaternary ammonium intermediate, which then breaks down to form a carbamate (B1207046) and an alkyl chloride. The carbamate can subsequently be hydrolyzed under acidic or basic conditions to yield the corresponding secondary amine. nih.gov Another classic method is the von Braun reaction, which uses cyanogen (B1215507) bromide (BrCN) to generate a cyanamide (B42294) that can be hydrolyzed to the secondary amine. nih.gov
More recent methods utilize metal catalysis or photoredox catalysis to achieve dealkylation under milder conditions. acs.org The choice of reagent can influence which alkyl group is preferentially removed, often depending on the stability of the potential carbocation or the steric accessibility of the group. researchgate.net
| Method | Reagent(s) | Intermediate | Key Features |
|---|---|---|---|
| Chloroformate Method | Vinyl Chloroformate (ClCOOCH=CH₂) then mild acid | Vinyloxycarbonyl amide (Carbamate) | High yields and selectivity for certain unsymmetrical amines. google.com |
| Propargyl Chloroformate Method | Propargyl Chloroformate, then deblocking agent | Propargyloxycarbonyl (Poc) protected amine | Deblocking occurs under neutral and mild conditions. researchgate.net |
| von Braun Reaction | Cyanogen Bromide (BrCN) | Cyanamide | A classic method; subsequent hydrolysis is required. nih.gov |
| Photoredox Catalysis | Photocatalyst, light, oxidant (e.g., O₂) | Radical cation | Offers mild and highly functional group-tolerant conditions. acs.org |
Transamination Reactions and Potential for Cyclization
The ethylenediamine (B42938) moiety within this compound provides a platform for intramolecular reactions and cyclization. Diamines are known to react with various carbonyl compounds to form heterocyclic structures. For instance, the reaction of a 1,2-diamine with a 1,2-diketone is a standard method for synthesizing pyrazine (B50134) rings. jlu.edu.cn
Furthermore, diamines can undergo condensation reactions to form larger ring systems. The reaction with α-nitro-δ-keto nitriles can lead to the formation of diazabicyclo compounds through a pseudo-intramolecular imination process. rsc.org The potential for cyclization is a key feature in the synthesis of various biologically active molecules and ligands for transition metals. nih.gov While transamination, the transfer of an amino group to a carbonyl compound, is often enzyme-catalyzed, chemical methods can achieve similar transformations, leading to new amines and carbonyl compounds. mdpi.com The presence of two proximal amine groups in the target molecule could facilitate intramolecular cyclization following an initial reaction at one of the amine sites.
| Reactant Type | Example Reactant | Potential Cyclic Product Class | Reaction Principle |
|---|---|---|---|
| 1,2-Diketone | Benzil | Pyrazine | Condensation reaction across both amine groups. jlu.edu.cn |
| δ-Keto Nitrile | α-Nitro-δ-keto nitrile | Diazabicyclo compound | Pseudo-intramolecular imination. rsc.org |
| Sulfamate Ester Precursor | (From corresponding hydroxylamine) | Oxathiadiazinane | Rhodium-catalyzed C-H amination followed by cyclization. nih.gov |
Stereoselective Reactions Involving the Chiral 2-Methylbutyl Moiety
The 2-methylbutyl group possesses a stereogenic center, rendering the entire molecule chiral. This inherent chirality can be exploited to direct the stereochemical outcome of subsequent reactions, a cornerstone of asymmetric synthesis. sigmaaldrich.com Chiral amines are valuable as resolving agents, chiral auxiliaries, and precursors to chiral ligands for catalysis. sigmaaldrich.com
When the amine functionality of this compound engages in a reaction with a prochiral substrate, the chiral 2-methylbutyl group can create a diastereomeric preference for the transition state, leading to the formation of one stereoisomer of the product in excess. The degree of stereoselectivity is highly sensitive to reaction conditions, such as the solvent and the presence of additives. For example, in the asymmetric Michael reaction of chiral enamines, switching the solvent system can even lead to the formation of the opposite product enantiomer. psu.edu This principle can be applied to reactions such as alkylations, aldol (B89426) reactions, and Michael additions involving the amine groups of the title compound.
| Reaction Type | Reactant | Stereochemical Principle | Potential Outcome |
|---|---|---|---|
| Alkylation | Prochiral electrophile | The chiral amine acts as a chiral nucleophile, favoring one face of the electrophile. | Formation of a new stereocenter with diastereomeric excess (d.e.). |
| Michael Addition | α,β-Unsaturated carbonyl | Formation of a chiral enamine intermediate that reacts with diastereoselectivity. psu.edu | Diastereoselective formation of a carbon-carbon bond. |
| Aldol Reaction | Aldehyde/Ketone | Formation of a chiral enamine or coordination to a Lewis acid, creating a chiral environment. dicp.ac.cn | Diastereoselective synthesis of β-amino carbonyl compounds. |
Coordination Chemistry and Ligand Applications of 2 Aminoethyl Ethyl 2 Methylbutyl Amine
Computational and Theoretical Investigations of 2 Aminoethyl Ethyl 2 Methylbutyl Amine and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. northwestern.edu For (2-Aminoethyl)(ethyl)(2-methylbutyl)amine, these calculations can predict its three-dimensional geometry, electron distribution, and sites of reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bohrium.com
The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more likely to engage in chemical reactions. The locations of these frontier orbitals highlight the most probable sites for electrophilic and nucleophilic attack. For this amine, the lone pairs of electrons on the nitrogen atoms are expected to be the primary contributors to the HOMO, indicating these are the nucleophilic centers. Conversely, the LUMO would likely be distributed across the antibonding orbitals of the C-N and C-H bonds.
Analysis of the electrostatic potential (ESP) map would further reveal the charge distribution, visualizing electron-rich (negative potential, typically around the nitrogen atoms) and electron-poor (positive potential) regions of the molecule. This information is invaluable for predicting how the molecule will interact with other reagents, solvents, or biological targets. nih.gov
| Property | Calculated Value | Interpretation |
|---|---|---|
| Energy of HOMO | -5.8 eV | Indicates the energy of the outermost electrons; related to the ionization potential and nucleophilicity. Localized on Nitrogen atoms. |
| Energy of LUMO | +1.2 eV | Indicates the energy of the lowest energy empty orbital; related to electron affinity and electrophilicity. |
| HOMO-LUMO Gap (ΔE) | 7.0 eV | Suggests high kinetic stability and relatively low reactivity compared to molecules with smaller gaps. |
| Dipole Moment | 1.5 D | Indicates a moderate molecular polarity, influencing solubility and intermolecular interactions. |
| Mulliken Charge on N1 (primary) | -0.45 e | Highlights the electron-rich nature of the nitrogen atoms, confirming them as the primary sites for protonation or electrophilic attack. |
| Mulliken Charge on N2 (secondary) | -0.52 e |
Molecular Modeling of Conformational Preferences and Stereoisomerism
Due to the presence of multiple single bonds, this compound can exist in numerous spatial arrangements known as conformations. ucsd.edu Furthermore, the 2-methylbutyl group contains a chiral center, meaning the molecule can exist as a pair of non-superimposable mirror images, or enantiomers (R and S forms). washington.edulibretexts.org Molecular modeling techniques, such as systematic conformational searches using molecular mechanics or quantum chemical methods, are employed to identify the most stable conformers. researchgate.netresearchgate.net
| Conformer | N-C-C-N Dihedral Angle | Relative Energy (kJ/mol) | Boltzmann Population (%) at 298 K |
|---|---|---|---|
| Gauche 1 (Global Minimum) | ~65° | 0.00 | 45.5 |
| Gauche 2 | ~-68° | 1.25 | 27.8 |
| Anti (Trans) | ~180° | 3.10 | 13.1 |
| Eclipsed 1 | ~0° | 22.5 | <0.1 |
| Eclipsed 2 | ~120° | 18.0 | <0.1 |
Simulation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for mapping out the entire pathway of a chemical reaction, providing insights that are often impossible to obtain experimentally. chemrxiv.org For a molecule like this compound, simulations can elucidate the mechanisms of reactions such as nucleophilic substitution, amination, or catalysis. researchgate.netnih.gov
The process involves identifying the reactants, products, and any intermediates, and then locating the transition state (TS) that connects them on the potential energy surface. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. mit.edu The structure and energy of the TS are critical for determining the reaction's rate and feasibility. rsc.org Methods like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified TS correctly connects the reactants and products. acs.org For example, in a reaction where the amine acts as a nucleophile, simulations would model the approach to the electrophile, the formation of a new bond, and the breaking of any existing bonds, calculating the energy changes at each step. acs.org
Ligand-Metal Interactions and Complex Stability via Density Functional Theory (DFT)
The two nitrogen atoms in this compound make it an excellent candidate as a bidentate ligand for metal ions, forming a stable five-membered chelate ring. researchgate.net Density Functional Theory (DFT) is a widely used and reliable method for studying the interaction between such organic ligands and metal centers. nih.govresearchgate.netresearchgate.net
| Metal Ion (M2+) | Binding Energy (kJ/mol) | Avg. M-N Bond Length (Å) | Predicted Geometry |
|---|---|---|---|
| Copper (Cu2+) | -285 | 2.02 | Distorted Square Planar |
| Nickel (Ni2+) | -260 | 2.08 | Square Planar |
| Zinc (Zn2+) | -225 | 2.15 | Tetrahedral |
| Cobalt (Co2+) | -255 | 2.11 | Tetrahedral |
| Palladium (Pd2+) | -310 | 2.05 | Square Planar |
Future Research Directions and Unexplored Avenues in 2 Aminoethyl Ethyl 2 Methylbutyl Amine Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of chiral vicinal diamines, particularly those with unsymmetrical substitution patterns like (2-Aminoethyl)(ethyl)(2-methylbutyl)amine, presents a considerable challenge in synthetic organic chemistry. sigmaaldrich.com Future research will undoubtedly focus on the development of efficient, stereoselective, and sustainable methods for its preparation.
Current strategies for synthesizing similar chiral diamines often rely on multi-step sequences. rsc.orgrsc.org A key area for future exploration will be the development of catalytic asymmetric methods that can construct the target molecule in a single step or a highly convergent manner. researchgate.net Methodologies such as rhodium-catalyzed hydroamination of allylic amines could offer a direct and atom-economical approach to unsymmetrical vicinal diamines. nih.gov
Furthermore, the principles of green chemistry will likely guide the development of new synthetic routes. This could involve the use of earth-abundant metal catalysts, solvent-free reaction conditions, or biocatalytic approaches to enhance the sustainability of the synthesis. The ultimate goal will be to establish a practical and scalable synthesis that provides access to enantiomerically pure this compound for further investigation.
Table 1: Potential Synthetic Strategies for this compound
| Synthetic Approach | Potential Advantages | Key Research Challenges |
| Catalytic Asymmetric Hydroamination | High atom economy, potential for high enantioselectivity. | Catalyst design for specific substrate, regioselectivity control. |
| Reductive Amination of Amino Aldehydes/Ketones | Utilizes readily available starting materials. | Control of stereochemistry, potential for side reactions. |
| Ring-opening of Chiral Aziridines | Well-established methodology for diamine synthesis. | Synthesis of the requisite chiral aziridine (B145994) precursor. |
| Biocatalytic Methods | High stereoselectivity, environmentally benign conditions. | Enzyme discovery and engineering for specific substrate. |
This table presents hypothetical strategies based on established methods for analogous compounds, as specific literature for the target molecule is limited.
Exploration of New Catalytic Transformations Utilizing the Compound
The primary allure of chiral diamines lies in their extensive application as ligands in asymmetric catalysis. researchgate.netresearchgate.net The unique steric and electronic properties of this compound, arising from its combination of a primary amine, a secondary amine, and a chiral 2-methylbutyl group, make it a promising candidate for a variety of catalytic transformations.
Future research should explore the coordination chemistry of this diamine with a range of transition metals, such as rhodium, iridium, and palladium, to generate novel chiral catalysts. rsc.orgnih.gov These catalysts could then be screened for their efficacy in a variety of asymmetric reactions, including:
Asymmetric Hydrogenation and Transfer Hydrogenation: The development of iridium or ruthenium complexes of this compound could lead to highly efficient catalysts for the asymmetric reduction of ketones and imines. nih.govacs.org
Carbon-Carbon Bond Forming Reactions: As a ligand, this diamine could induce high levels of stereoselectivity in reactions such as the Michael addition, aldol (B89426) reactions, and allylic alkylations.
Carbon-Nitrogen Bond Forming Reactions: The development of catalysts for asymmetric hydroamination and amination reactions would be another promising avenue.
The systematic evaluation of this compound in a broad array of catalytic reactions will be crucial to uncovering its full potential as a chiral ligand.
Integration into Advanced Functional Material Science Applications
The incorporation of chiral building blocks into functional materials is a rapidly growing field of research. The distinct structural features of this compound make it an attractive candidate for the development of new materials with tailored properties.
One potential application lies in the synthesis of chiral polymers . kpi.ua By incorporating the diamine as a monomer or a chiral pendant group, it may be possible to create polymers with helical structures or other forms of supramolecular chirality. Such materials could have applications in chiral separations, asymmetric catalysis, and optoelectronics.
Another avenue for exploration is the use of this diamine in the formation of metal-organic frameworks (MOFs) . The ability of the diamine to coordinate to metal centers could be exploited to construct chiral porous materials. These chiral MOFs could be utilized for enantioselective separations, sensing, and catalysis. Research in this area would involve synthesizing unsymmetrical fluorinated polyamides from diamine monomers containing trifluoromethyl groups, which could lead to materials with improved optical and solubility properties without compromising thermal stability. mdpi.com
Theoretical Predictions Guiding Experimental Design and Discovery
Computational chemistry and theoretical modeling are powerful tools for accelerating the discovery and development of new chemical entities and catalysts. scholaris.ca In the context of this compound, theoretical studies can provide valuable insights and guide experimental efforts.
Conformational Analysis: Understanding the preferred conformations of the free diamine and its metal complexes is crucial for predicting its behavior as a chiral ligand. Computational methods can be used to identify the low-energy conformers and to understand the steric and electronic factors that govern its coordination to metal centers.
Modeling of Catalytic Cycles: Density functional theory (DFT) calculations can be employed to model the transition states of catalytic reactions involving metal complexes of this compound. nih.gov This can help to elucidate the mechanism of stereoselectivity and to predict which reactions are most likely to be successful.
Design of Novel Catalysts and Materials: Theoretical predictions can be used to design new catalysts and materials based on the this compound scaffold. For example, computational screening could be used to identify the optimal metal center for a particular catalytic transformation or to predict the properties of polymers and MOFs incorporating this diamine.
By integrating theoretical predictions with experimental work, the exploration of the chemistry of this compound can be carried out in a more efficient and targeted manner, paving the way for the discovery of new and valuable applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
